(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[321]octane-5-carboxylic acid is a complex organic molecule characterized by multiple functional groups, including hydroxyl, carboxylic acid, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core bicyclic structure, followed by the introduction of the phenylprop-2-enoyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be due to its ability to donate electrons and neutralize free radicals. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C26H24O13 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C26H24O13/c27-15-5-1-13(9-17(15)29)3-7-21(31)36-12-20-24-23(33)19(11-26(38-20,39-24)25(34)35)37-22(32)8-4-14-2-6-16(28)18(30)10-14/h1-10,19-20,23-24,27-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,24-,26+/m0/s1 |
InChI Key |
NIILNOCOQHUXGJ-RHASTKNUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]2[C@@H](O[C@]1(O2)C(=O)O)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1C(C(C2C(OC1(O2)C(=O)O)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.